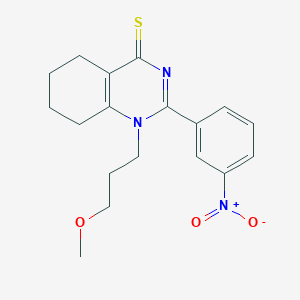

1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

CAS No.: 630065-55-3

Cat. No.: VC4970824

Molecular Formula: C18H21N3O3S

Molecular Weight: 359.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 630065-55-3 |

|---|---|

| Molecular Formula | C18H21N3O3S |

| Molecular Weight | 359.44 |

| IUPAC Name | 1-(3-methoxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |

| Standard InChI | InChI=1S/C18H21N3O3S/c1-24-11-5-10-20-16-9-3-2-8-15(16)18(25)19-17(20)13-6-4-7-14(12-13)21(22)23/h4,6-7,12H,2-3,5,8-11H2,1H3 |

| Standard InChI Key | BXTYBCVKMGRDGE-UHFFFAOYSA-N |

| SMILES | COCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a complex organic compound belonging to the class of hexahydroquinazolines. It features a unique structure that incorporates both a methoxypropyl group and a nitrophenyl group, contributing to its potential biological activities. This compound is classified as a heterocyclic compound due to its incorporation of nitrogen atoms in the ring structure and is also categorized under thiones due to the presence of a sulfur atom double-bonded to carbon.

Synthesis and Chemical Reactions

The synthesis of 1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step reactions. These reactions may require specific reagents and are often conducted under controlled conditions to ensure high yields and purity. Common solvents used include ethanol or dimethyl sulfoxide, and reactions are typically carried out under reflux conditions to facilitate the transformation of functional groups.

Biological Activities and Research Findings

Research into the biological activity of this compound is ongoing. While the exact mechanism of action is not fully elucidated, it may involve interactions with specific biological targets or pathways. The presence of both a methoxypropyl and a nitrophenyl group suggests potential for diverse biological interactions, which are being explored in fields such as medicinal chemistry and pharmacology.

Data Tables

Given the limited availability of specific data on this compound, the following table provides a general overview of its characteristics:

| Property | Description |

|---|---|

| Molecular Weight | Approximately 306.39 g/mol |

| Chemical Class | Hexahydroquinazoline, Thione |

| Synthesis | Multi-step reactions under controlled conditions |

| Biological Activity | Ongoing research, potential for diverse interactions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume